molecular formula C19H18FN5O2 B2696410 1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226448-76-5

1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2696410
CAS No.: 1226448-76-5
M. Wt: 367.384
InChI Key: QNTFUGHEFRLMKO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule designed for research applications. Its structure incorporates a 1,2,3-triazole core, a motif widely recognized in medicinal chemistry for its potential as a pharmacophore. The presence of both a 4-fluorophenyl group and a pyridin-4-yl group on the triazole ring suggests this compound may be of significant interest in the development of enzyme inhibitors. Specifically, fluorophenyl-triazole derivatives have been explored as a novel class of α-glucosidase inhibitors , which are relevant for metabolic disorder research . Furthermore, the structural analogy to other triazole-based compounds indicates potential for investigating various biological targets, including those in oncology and virology . The molecule is furnished with a tetrahydrofuran (oxolan-2-yl)methyl carboxamide side chain, which can influence its physicochemical properties and bioavailability. This compound is intended for use by qualified researchers for in vitro studies to explore its mechanism of action, binding affinity, and cellular activity. It is not intended for diagnostic or therapeutic use. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR DIAGNOSTIC USE.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c20-14-3-5-15(6-4-14)25-18(13-7-9-21-10-8-13)17(23-24-25)19(26)22-12-16-2-1-11-27-16/h3-10,16H,1-2,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTFUGHEFRLMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and coupling with the fluorobenzyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Antifungal Activity : Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds similar to 1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can inhibit the growth of various fungal strains, including those resistant to conventional treatments .
  • Antimicrobial Properties : The compound has shown promise against bacterial infections. Studies suggest that triazole derivatives can disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .
  • Anticancer Potential : Preliminary studies indicate that triazoles can induce apoptosis in cancer cells. The specific structure of this compound may enhance its ability to target cancerous cells selectively .

Case Study 1: Antifungal Efficacy

A study published in PubMed Central examined the antifungal activity of triazole derivatives against Candida species. The results indicated that derivatives with structural similarities to this compound exhibited significant inhibitory effects on fungal growth, suggesting its potential as a therapeutic agent in treating fungal infections resistant to current treatments .

Case Study 2: Antimicrobial Properties

Research highlighted in Frontiers in Molecular Biosciences demonstrated that triazoles could act as effective antimicrobial agents. The study found that compounds with similar structures disrupted bacterial cell membranes and showed synergistic effects when combined with traditional antibiotics .

Case Study 3: Anticancer Research

A recent investigation into the anticancer properties of triazole derivatives indicated that they could selectively induce apoptosis in various cancer cell lines. This study focused on how structural modifications could enhance the selectivity and potency of these compounds against tumor cells compared to normal cells .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

1,2,3-Triazole vs. Pyrazoline/Pyrazole
  • Target Compound : The 1,2,3-triazole core offers stability under physiological conditions and participation in click chemistry synthesis (e.g., azide-alkyne cycloaddition).
  • Pyrazoline Analogues (): These compounds (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit a partially saturated five-membered ring, reducing aromaticity and altering electronic properties. They are typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyls, differing from triazole synthesis routes .
  • Pyrazole Derivatives (): Pyrazole-based compounds like 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide are structurally related to the insecticide Fipronil. The pyrazole ring’s electron-deficient nature contrasts with the triazole’s balanced aromatic system, influencing reactivity and biological targeting .

Substituent Analysis

Position 1 (4-Fluorophenyl Group)
  • Common in all compared compounds (), the 4-fluorophenyl group enhances lipophilicity and resistance to oxidative metabolism. Its electron-withdrawing effect stabilizes adjacent functional groups.
Position 4 (Carboxamide Substituent)
  • Target Compound : The oxolan-2-ylmethyl group increases solubility compared to aromatic substituents (e.g., 2-fluorophenylamide in ’s triazole derivative). This cyclic ether may reduce hepatic clearance compared to linear alkyl chains .
Position 5 (Pyridin-4-yl vs. Amino Group)
  • Target Compound : The pyridin-4-yl group enables hydrogen bonding and metal coordination, useful in targeting enzymes like kinases.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Position 1 Position 4 Position 5 Key Features
Target Compound 1,2,3-Triazole 4-Fluorophenyl Oxolan-2-ylmethylamide Pyridin-4-yl High solubility, metal coordination
Triazole 1,2,3-Triazole Oxazolylmethyl 2-Fluorophenylamide Amino Hydrogen bonding, lipophilic
Pyrazoline Pyrazoline 4-Fluorophenyl Carbaldehyde/Acetyl/Propanone Phenyl/Bromophenyl Planar geometry, crystallographically characterized
Pyrazole Pyrazole 4-Chlorophenyl Chloroacetamide Cyano Insecticidal activity, electrophilic

Biological Activity

1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews its biological activity, focusing on anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15_{15}H15_{15}FN4_{4}O2_{2}
  • Molecular Weight : 300.31 g/mol
  • CAS Number : 1226448-76-5

The presence of the triazole ring and the fluorophenyl group is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For example, a study by Li et al. (2022) demonstrated that derivatives of compounds similar to this triazole exhibited strong inhibitory effects on various cancer cell lines, including breast cancer cells. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the generation of reactive oxygen species (ROS) and inhibition of the Notch-AKT signaling pathway .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells by increasing ROS levels. This oxidative stress leads to cellular damage and subsequent cell death.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in G2/M phase arrest, preventing cancer cells from proliferating .
  • Inhibition of Signaling Pathways : The compound inhibits crucial signaling pathways such as Notch and AKT, which are often dysregulated in cancer cells. This inhibition contributes to reduced cell proliferation and increased apoptosis .

Study 1: Antitumor Effects on Breast Cancer

In a comprehensive study focusing on breast cancer cells, the compound was evaluated for its ability to inhibit cell proliferation and invasion. The results indicated a significant decrease in cell viability with an IC50_{50} value in the low micromolar range (approximately 10 µM). The study concluded that this compound could be a promising candidate for further development as a breast cancer therapeutic agent .

Study 2: Mechanistic Insights

Another study explored the molecular mechanisms underlying the anticancer effects. It was found that treatment with the compound led to increased levels of apoptotic markers and activation of caspases, reinforcing its role as an effective pro-apoptotic agent .

Comparative Analysis with Other Compounds

To provide a clearer understanding of its efficacy, a comparative analysis with other known anticancer agents is presented below:

Compound NameIC50_{50} (µM)Mechanism of Action
This compound~10Induces apoptosis via ROS generation
Doxorubicin~0.5DNA intercalation and topoisomerase inhibition
Cisplatin~10DNA cross-linking

Q & A

Q. What are the primary synthetic routes for 1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and what challenges arise during synthesis?

Methodological Answer: The triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to its regioselectivity for 1,4-disubstituted triazoles. Key steps include:

  • Precursor Preparation : Reacting 4-fluorophenyl azide with a terminal alkyne containing the pyridinyl and oxolane moieties.
  • Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>95%) .
  • Challenges : Low yields due to steric hindrance from the oxolane methyl group and pyridinyl substituents. Optimizing reaction temperature (60–80°C) and catalyst loading (CuI, 5–10 mol%) improves efficiency .

Q. How is this compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., fluorophenyl singlet at δ 7.2–7.4 ppm, oxolane protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 397.14) .
  • HPLC : Retention time consistency and UV absorption at 254 nm ensure purity (>95%) .

Q. What strategies mitigate low aqueous solubility during biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Structural Analogs : Replace the oxolane methyl group with hydrophilic substituents (e.g., hydroxyl or amine groups), as seen in related triazole derivatives .

Advanced Research Questions

Q. How does this compound interact with enzyme targets, and what experimental designs validate its mechanism of action?

Methodological Answer:

  • Kinetic Assays : Measure inhibition constants (KiK_i) using fluorogenic substrates (e.g., for kinases or proteases). For example, competitive inhibition patterns are identified via Lineweaver-Burk plots .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding to the ATP pocket of kinases, with pyridinyl and fluorophenyl groups forming π-π interactions .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Screening : Test analogs with halogens (Cl, Br) replacing fluorine on the phenyl ring or pyridinyl variants (e.g., 3-pyridinyl vs. 4-pyridinyl). Bioactivity data (IC50_{50}) are tabulated for comparison:
Substituent ModificationIC50_{50} (nM)Solubility (µg/mL)
4-Fluorophenyl12 ± 1.58.2
4-Chlorophenyl8 ± 1.25.1
3-Pyridinyl25 ± 3.012.4
  • Key Insight : Chlorine enhances potency but reduces solubility, necessitating a balance .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables like ATP concentration (1 mM for kinase assays) and cell passage number.
  • Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Q. What crystallographic techniques resolve the compound’s 3D structure?

Methodological Answer:

  • X-ray Diffraction : Single crystals grown via vapor diffusion (hexane/ethyl acetate) yield a 1.8 Å resolution structure. The triazole ring adopts a planar conformation, with dihedral angles <10° between fluorophenyl and pyridinyl groups .

Q. How can design of experiments (DoE) optimize synthesis scalability?

Methodological Answer:

  • Flow Chemistry : Continuous-flow reactors (e.g., Syrris Asia) reduce reaction time (2 hours vs. 12 hours batch) and improve yield (75% vs. 50%) by maintaining precise temperature and mixing .
  • Response Surface Methodology (RSM) : A three-factor (temperature, catalyst loading, solvent ratio) Box-Behnken design identifies optimal conditions (e.g., 70°C, 7.5 mol% CuI, THF/H2 _2O 3:1) .

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